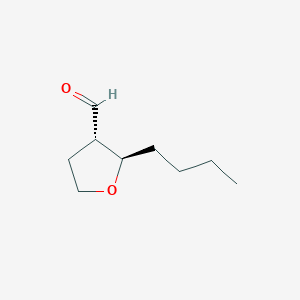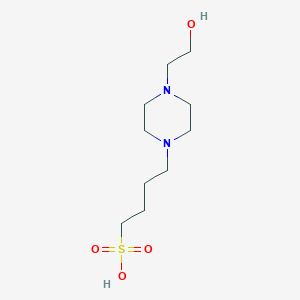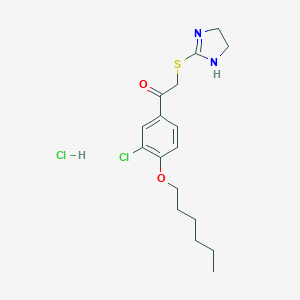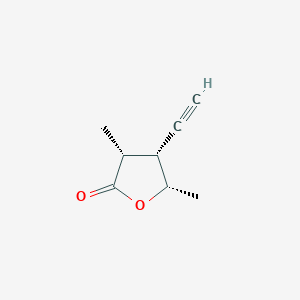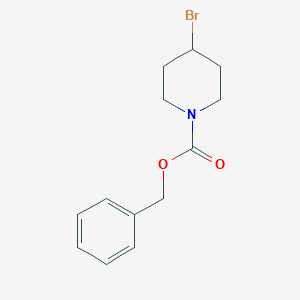
1-Chloro-2,3-difluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-difluoro-4-nitrobenzene is a chemical compound with multiple functional groups, including chloro, fluoro, and nitro groups. This structure makes it a valuable intermediate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Synthesis Analysis
The synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene and related derivatives involves multiple steps, including nitration, chlorination, and fluorination reactions. Studies have explored various methodologies to optimize these reactions, emphasizing the efficient introduction of fluorine-containing, electron-withdrawing substituents and the activation of the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,3-difluoro-4-nitrobenzene is characterized by the presence of halogen bonds and aromatic π–π stacking interactions. These features contribute to its reactivity and potential applications in organic synthesis (Mossakowska & Wójcik, 2007).
Wissenschaftliche Forschungsanwendungen
1. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
- Results or Outcomes: The results vary depending on the specific derivative and its use. For example, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
2. Use of 3,4-Difluoronitrobenzene in the Preparation of Xanthones and Acridones
- Application Summary: 3,4-Difluoronitrobenzene has been used in the preparation of xanthones and acridones . These are classes of organic compounds that have various applications in fields like medicine and materials science.
- Results or Outcomes: The results would be the successful synthesis of xanthones and acridones . The yield and purity of the synthesized compounds would depend on the specific synthesis route and conditions.
3. Use of 2-Chloro-1,3-difluoro-4-nitrobenzene
- Application Summary: This compound is used in various chemical reactions and syntheses. It’s often used as a building block in the synthesis of more complex molecules .
- Results or Outcomes: The results would be the successful synthesis of the target compound .
4. Use of 3,4-Difluoronitrobenzene in the Synthesis of Xanthones and Acridones
- Application Summary: 3,4-Difluoronitrobenzene has been used in the preparation of xanthones and acridones . These are classes of organic compounds that have various applications in fields like medicine and materials science.
- Results or Outcomes: The results would be the successful synthesis of xanthones and acridones .
5. Use of 2,4-Difluoronitrobenzene in the Synthesis of Various Compounds
- Application Summary: 2,4-Difluoronitrobenzene has been used in the synthesis of various compounds .
- Results or Outcomes: The results would be the successful synthesis of the target compounds .
6. Use of 1-Chloro-2-nitrobenzene in the Synthesis of 1-Hydroxybenzotriazole Derivatives
- Application Summary: 1-Chloro-2-nitrobenzene has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Results or Outcomes: The results would be the successful synthesis of 1-hydroxybenzotriazole derivatives .
7. Use of 2-Chloro-1,3-difluoro-4-nitrobenzene
- Application Summary: This compound is used in various chemical reactions and syntheses. It’s often used as a building block in the synthesis of more complex molecules .
- Results or Outcomes: The results would be the successful synthesis of the target compound .
8. Use of 2,4-Difluoronitrobenzene
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-2,3-difluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRRFRIDGZHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431545 |
Source


|
| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-difluoro-4-nitrobenzene | |
CAS RN |
169468-80-8 |
Source


|
| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

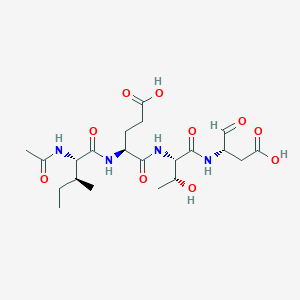
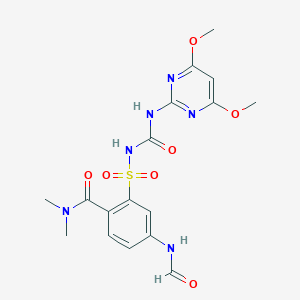
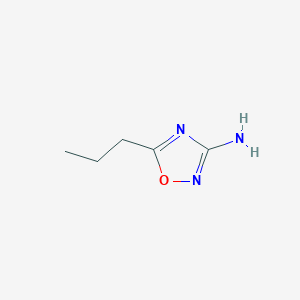
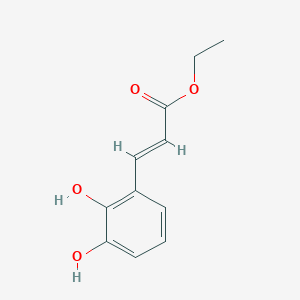
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
